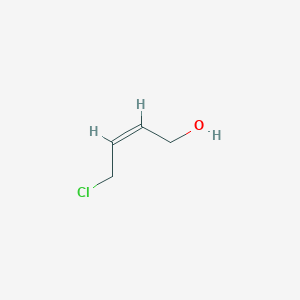
(2Z)-4-chlorobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is characterized by a chlorine atom attached to the second carbon of a butene chain, with a hydroxyl group (-OH) attached to the first carbon. The “2Z” notation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-chlorobut-2-en-1-ol can be achieved through various methods. One common approach involves the chlorination of but-2-en-1-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the desired geometric configuration is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-chlorobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobut-2-enal.
Reduction: Formation of 4-chlorobutan-1-ol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol or other substituted derivatives.
Scientific Research Applications
(2Z)-4-chlorobut-2-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-4-chlorobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-chlorobut-2-en-1-ol: The geometric isomer with the chlorine and hydroxyl groups on opposite sides of the double bond.
4-chlorobutan-1-ol: The saturated analog without the double bond.
4-hydroxybut-2-en-1-ol: The analog with a hydroxyl group instead of chlorine.
Uniqueness
(2Z)-4-chlorobut-2-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C4H7ClO |
|---|---|
Molecular Weight |
106.55 g/mol |
IUPAC Name |
(Z)-4-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1- |
InChI Key |
WVRLAHTVGOLBEB-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\CCl)O |
Canonical SMILES |
C(C=CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)

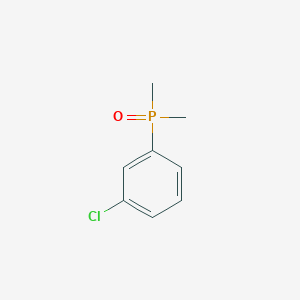
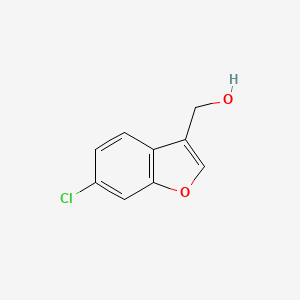
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)
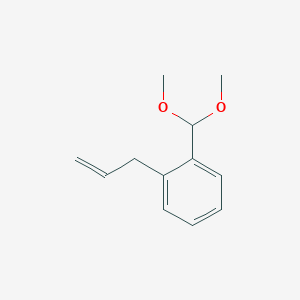
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)
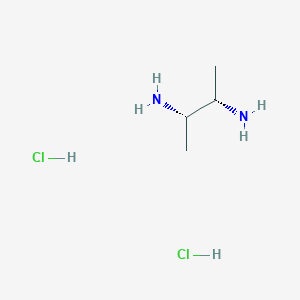
![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)
![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
![1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B11751220.png)
amine](/img/structure/B11751223.png)
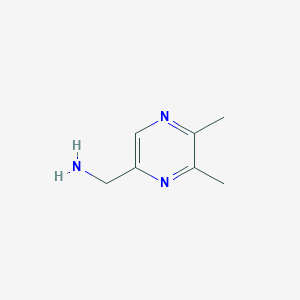
![(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11751239.png)
